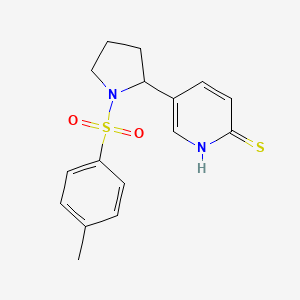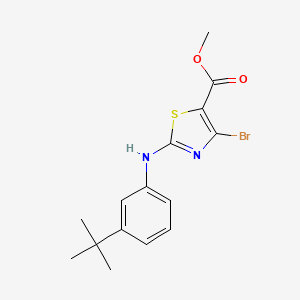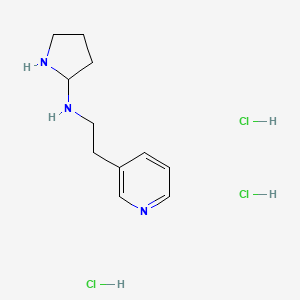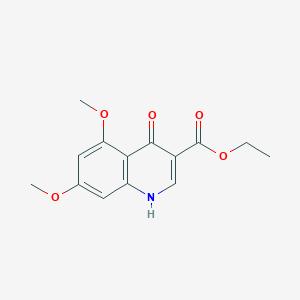
5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a tosylated pyrrolidine and a thiol group
准备方法
合成路线和反应条件
5-(1-甲苯磺酰吡咯烷-2-基)吡啶-2-硫醇的合成通常涉及以下步骤:
吡咯烷环的形成: 吡咯烷环可以通过在酸性或碱性条件下对适当的前体进行环化来合成。
甲苯磺酰化: 然后,在如吡啶或三乙胺等碱的存在下,使用甲苯磺酰氯对吡咯烷环进行甲苯磺酰化。
硫醇的引入: 硫醇基通过亲核取代反应引入,通常使用硫脲或其他含硫试剂。
工业生产方法
这种化合物的工业生产方法可能涉及优化上述合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 这可能包括使用连续流反应器和绿色化学原理。
化学反应分析
反应类型
5-(1-甲苯磺酰吡咯烷-2-基)吡啶-2-硫醇可以发生多种化学反应,包括:
氧化: 硫醇基可以被氧化形成二硫化物或磺酸。
还原: 该化合物可以在温和条件下还原,得到相应的吡咯烷衍生物。
取代: 通过亲核取代反应,甲苯磺酰基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 在碱的存在下,可以使用胺或醇等亲核试剂。
主要产物
氧化: 二硫化物或磺酸。
还原: 吡咯烷衍生物。
取代: 各种取代的吡咯烷衍生物。
科学研究应用
5-(1-甲苯磺酰吡咯烷-2-基)吡啶-2-硫醇在科学研究中有多种应用:
化学: 它可以作为构建块用于合成更复杂的分子。
生物学: 该化合物可能作为生物化学探针或生物活性分子的前体具有潜力。
医学: 可以探索其潜在的治疗特性,例如酶抑制或受体调节。
工业: 该化合物可能用于开发具有特定性能的新材料,例如导电性或催化活性。
作用机制
5-(1-甲苯磺酰吡咯烷-2-基)吡啶-2-硫醇的作用机制取决于其具体应用。 一般来说,该化合物可以通过其官能团与酶或受体等分子靶标相互作用。 特别是硫醇基可以与蛋白质中的半胱氨酸残基形成共价键,从而可能调节其活性。
相似化合物的比较
类似化合物
3-甲基-5-(1-甲苯磺酰吡咯烷-2-基)吡啶: 结构相似,但用甲基代替了硫醇基。
2-(吡啶-2-基)嘧啶衍生物: 这些化合物共用吡啶环,但具有不同的取代基和性质。
独特性
5-(1-甲苯磺酰吡咯烷-2-基)吡啶-2-硫醇是独特的,因为它同时含有甲苯磺酰化的吡咯烷和硫醇基,与类似化合物相比,它们可以赋予独特的化学反应性和潜在的生物活性。
属性
分子式 |
C16H18N2O2S2 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C16H18N2O2S2/c1-12-4-7-14(8-5-12)22(19,20)18-10-2-3-15(18)13-6-9-16(21)17-11-13/h4-9,11,15H,2-3,10H2,1H3,(H,17,21) |
InChI 键 |
PRYJUOJBLXHUDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)

![5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11814687.png)




![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)



![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)


